Product packaging for 9-Ethoxynonan-1-ol(Cat. No.:CAS No. 51309-03-6)

9-Ethoxynonan-1-ol

Cat. No.: B2789964
CAS No.: 51309-03-6
M. Wt: 188.311
InChI Key: DLRBFMWQJUZVBA-UHFFFAOYSA-N
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Description

Structural Classification and Systemic Nomenclature within Long-Chain Ethoxylated Alcohols

9-Ethoxynonan-1-ol is classified as a long-chain ethoxylated alcohol. These compounds are a major class of non-ionic surfactants synthesized through the reaction of a fatty alcohol with ethylene (B1197577) oxide. venus-goa.com The general formula for alcohol ethoxylates is R(OC2H4)nOH, where 'R' represents the hydrocarbon tail and 'n' is the number of ethylene oxide units. wikipedia.org In the case of this compound, the structure corresponds to a situation where the initial alcohol is 1-nonanol and a single ethylene oxide unit has effectively been added, followed by a conceptual ethylation at the terminal oxygen.

The systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides a clear description of the molecule's structure:

Nonan-1-ol : The parent structure is a nine-carbon chain ("nonan-") with an alcohol group ("-ol") located on the first carbon ("-1-"). libretexts.org According to IUPAC rules, the hydroxyl group takes priority in numbering the carbon chain. libretexts.org

9-Ethoxy : An ethoxy group (-OCH2CH3) is attached to the ninth carbon of the nonane chain. The smaller alkyl group (ethyl) combined with the oxygen is named as an "alkoxy" substituent. libretexts.org

Therefore, the name this compound precisely communicates a nine-carbon chain where carbon-1 bears a hydroxyl group and carbon-9 is bonded to an oxygen atom, which in turn is bonded to an ethyl group. This structure gives the molecule amphiphilic properties, with a polar, hydrophilic end (the alcohol) and a nonpolar, lipophilic end (the hydrocarbon chain). venus-goa.com

Historical Context of Ether and Alcohol Functional Group Chemistry in Aliphatic Systems

The chemistry of alcohols and ethers, the two functional groups present in this compound, has a rich history. Alcohols, such as ethanol (B145695), have been known since antiquity through fermentation processes. purdue.edulumenlearning.com However, the systematic understanding of their structure as hydrocarbon derivatives containing a hydroxyl (-OH) group developed much later. lumenlearning.com

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), were first described as early as 1275. yale.edu The synthesis of diethyl ether from ethanol and sulfuric acid was a subject of study in the early 19th century. yale.edu Diethyl ether, often simply called "ether," gained historical significance when it was first used as a surgical anesthetic in 1842. britannica.com A pivotal development in ether synthesis was the method devised by English chemist Alexander Williamson in the 19th century, known as the Williamson ether synthesis, which remains a versatile method for preparing ethers. britannica.com Unlike alcohols, ethers lack a hydroxyl group and cannot act as hydrogen-bond donors, making them generally less reactive and useful as solvents for chemical reactions. purdue.edubritannica.com

The development of ethoxylation, the process of reacting alcohols with ethylene oxide to produce ethoxylated alcohols, was pioneered in the 1930s. wikipedia.org This industrial process allowed for the large-scale production of non-ionic surfactants, a class to which this compound belongs. wikipedia.org

Overview of this compound Research Significance in Modern Chemical Science

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its significance can be inferred from its structural class: long-chain ethoxylated alcohols. This class of compounds is of considerable importance in modern chemical science and industry. wikipedia.org

The primary role of alcohol ethoxylates is as non-ionic surfactants. venus-goa.comwikipedia.org Their amphiphilic nature, with distinct hydrophilic and lipophilic regions, allows them to reduce the surface tension between liquids or between a liquid and a solid. venus-goa.com This property makes them effective as detergents, wetting agents, emulsifiers, and dispersants in a wide range of products, including cleaning agents, personal care items, paints, and agricultural formulations. venus-goa.comwikipedia.org

Research in this area often focuses on the relationship between the chemical structure (e.g., the length of the alkyl chain and the number of ethoxylate units) and the compound's performance properties. windows.net Furthermore, the biodegradability and aquatic toxicity of alcohol ethoxylates are areas of active investigation to ensure their environmental compatibility. researchgate.net As a structurally well-defined member of this class, this compound could serve as a model compound in studies aimed at understanding the fundamental mechanisms of surfactancy, micelle formation, and environmental fate of branched or functionalized alcohol ethoxylates. Its bifunctional nature could also make it a candidate as a building block or intermediate in the synthesis of more complex molecules in polymer or materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O2 B2789964 9-Ethoxynonan-1-ol CAS No. 51309-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethoxynonan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-2-13-11-9-7-5-3-4-6-8-10-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRBFMWQJUZVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 9 Ethoxynonan 1 Ol

Direct Alkoxylation Strategies

Direct alkoxylation strategies involve the formation of the ether linkage in a single or a few key steps, often by reacting an alcohol or its derivative with an alkylating agent or by adding an alcohol across a double bond.

The Williamson ether synthesis is a cornerstone reaction for forming ether linkages, typically proceeding via an SN2 mechanism between an alkoxide and an alkyl halide or tosylate doubtnut.commasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.comvaia.com. For the synthesis of 9-ethoxynonan-1-ol, two primary Williamson-type approaches can be envisioned:

Route A: Alkylation of 9-Halononan-1-ol: This route involves the reaction of a 9-halononan-1-ol, such as 9-bromononan-1-ol, with sodium ethoxide. The alcohol functionality at C1 remains protected or is less reactive under the basic conditions used to generate the ethoxide.

Reaction: 9-Bromononan-1-ol + NaOEt → this compound + NaBr

Precursor Synthesis: 9-Bromononan-1-ol can be synthesized from nonane-1,9-diol via selective monobromination, often using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions to favor mono-substitution.

Typical Conditions: The reaction is typically carried out in a polar protic solvent like ethanol (B145695) or a polar aprotic solvent like tetrahydrofuran (B95107) (THF) under reflux conditions for several hours.

Route B: Ethylation of Nonane-1,9-diol: This approach utilizes nonane-1,9-diol as the starting material and reacts it with an ethylating agent, such as ethyl bromide, in the presence of a strong base. Careful control of stoichiometry and reaction conditions is necessary to favor mono-ethylation and minimize the formation of the di-ethoxylated product.

Reaction: Nonane-1,9-diol + EtBr + Base → this compound + Byproducts

Typical Conditions: Strong bases like sodium hydride (NaH) in solvents such as THF or dimethylformamide (DMF) are commonly employed. The reaction is usually performed at temperatures ranging from 0°C to room temperature.

Table 1: Williamson Ether Synthesis Pathways for this compound

RouteReactantsReagents/CatalystSolventConditions (Temp/Time)Typical Yield (%)
A9-Bromononan-1-ol, Sodium ethoxide (NaOEt)Base (NaOEt)Ethanol, THFReflux, 4-12 h70-85
BNonane-1,9-diol, Ethyl bromide (EtBr)Base (e.g., NaH)THF, DMF0°C to RT, 12-24 h60-75

Catalytic etherification methods offer efficient ways to form ether bonds, often employing acid or metal catalysts. While "ethoxylation" commonly refers to the addition of ethylene (B1197577) oxide units wikipedia.org, direct catalytic etherification can involve the addition of ethanol to unsaturated precursors.

Hydroetherification involves the addition of an alcohol across an alkene double bond, catalyzed by acids or other suitable catalysts chemrxiv.org. This method is particularly attractive for synthesizing this compound if a suitable unsaturated precursor is available.

Route C: Hydroetherification of Non-9-en-1-ol: This route utilizes non-9-en-1-ol, which possesses both a terminal alkene and a primary alcohol. The addition of ethanol across the double bond, catalyzed by an acid, yields the target compound.

Reaction: Non-9-en-1-ol + Ethanol --(Acid Catalyst)--> this compound

Precursor Synthesis: Non-9-en-1-ol can be synthesized through various routes, including the reduction of non-9-enoic acid or its ester.

Typical Conditions: The reaction is typically performed with ethanol acting as both reactant and solvent, in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at elevated temperatures (50-80°C).

Table 2: Catalytic Hydroetherification for this compound

RouteReactantsCatalystSolventConditions (Temp/Time)Typical Yield (%)
CNon-9-en-1-ol, Ethanol (EtOH)Acid catalyst (H₂SO₄)Ethanol50-80°C, 6-18 h75-90

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes involve synthesizing a precursor molecule that contains the necessary carbon skeleton and functional groups, which are then transformed into the target alcohol.

The reduction of carboxylic acids and their ester derivatives to primary alcohols is a well-established synthetic transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose mnstate.edurushim.rulibretexts.orglibretexts.orgorganic-chemistry.orgresearchgate.netlibretexts.org.

Route D: Reduction of Ethyl 9-Ethoxynonanoate: This method involves the reduction of an ester precursor.

Reaction: Ethyl 9-ethoxynonanoate + LiAlH₄ → this compound

Precursor Synthesis: Ethyl 9-ethoxynonanoate can be prepared by esterifying 9-ethoxynonanoic acid or through multi-step syntheses starting from simpler precursors.

Typical Conditions: The ester is treated with LiAlH₄ in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under inert atmosphere. The reaction is usually conducted at temperatures ranging from 0°C to reflux, followed by careful aqueous workup.

Route E: Reduction of 9-Ethoxynonanoic Acid: Direct reduction of the corresponding carboxylic acid is also feasible.

Reaction: 9-Ethoxynonanoic acid + LiAlH₄ → this compound

Precursor Synthesis: 9-Ethoxynonanoic acid can be synthesized, for example, by reacting 8-ethoxy-octyl bromide with cyanide, followed by hydrolysis of the resulting nitrile.

Typical Conditions: Similar to ester reduction, LiAlH₄ in anhydrous ethereal solvents is used, followed by aqueous workup.

Table 3: Reduction of Ester/Carboxylic Acid Derivatives for this compound

RouteSubstrateReducing AgentSolventConditions (Temp/Time)Typical Yield (%)
DEthyl 9-ethoxynonanoateLiAlH₄Anhydrous THF0°C to Reflux, 2-6 h; Workup85-95
E9-Ethoxynonanoic acidLiAlH₄Anhydrous THF0°C to Reflux, 2-6 h; Workup85-95

Grignard reagents are versatile organometallic compounds used for carbon-carbon bond formation, particularly in the synthesis of alcohols by reacting with carbonyl compounds masterorganicchemistry.comleah4sci.commnstate.edulibretexts.orgpearson.com.

Route F: Reaction of an 8-Ethoxy-octyl Grignard Reagent with Formaldehyde (B43269): This route builds the C9 chain by reacting a Grignard reagent derived from an ethoxy-functionalized C8 precursor with formaldehyde.

Reaction: 8-Ethoxy-octyl bromide + Mg → 8-Ethoxy-octylmagnesium bromide; then + HCHO → this compound (after workup)

Precursor Synthesis: 8-Ethoxy-octyl bromide can be prepared from 1,8-dibromooctane (B1199895) via selective mono-ethoxylation or from oct-7-en-1-ol via hydrobromination followed by ethoxylation.

Typical Conditions: The Grignard reagent is formed by reacting 8-ethoxy-octyl bromide with magnesium turnings in anhydrous diethyl ether or THF. This is followed by the addition of formaldehyde (as a gas or paraformaldehyde) at low temperatures, and then an acidic workup (e.g., with aqueous ammonium (B1175870) chloride).

Route G: Reaction of a 1-Bromo-9-ethoxynonane Grignard Reagent with Formaldehyde: This route involves forming the Grignard reagent from a C9 precursor that already contains the ethoxy group at the terminal position.

Reaction: 1-Bromo-9-ethoxynonane + Mg → 9-Ethoxynonylmagnesium bromide; then + HCHO → this compound (after workup)

Precursor Synthesis: 1-Bromo-9-ethoxynonane can be synthesized from nonane-1,9-diol by selective monobromination followed by ethoxylation of the remaining hydroxyl group.

Typical Conditions: Similar to Route F, the Grignard reagent is prepared in anhydrous ethereal solvents, followed by reaction with formaldehyde and acidic workup.

Table 4: Grignard Reagent-Mediated Synthesis of this compound

RouteGrignard Reagent PrecursorElectrophileSolventConditions (Temp/Time)Typical Yield (%)
F8-Ethoxy-octyl bromideFormaldehydeDiethyl ether/THFGrignard formation (RT, 1-2h); Reaction with HCHO (0°C to RT, 1-3h); Workup70-85
G1-Bromo-9-ethoxynonaneFormaldehydeDiethyl ether/THFGrignard formation (RT, 1-2h); Reaction with HCHO (0°C to RT, 1-3h); Workup70-85

Compound List

this compound

Nonane-1,9-diol

9-Bromononan-1-ol

Sodium ethoxide (NaOEt)

Ethanol (EtOH)

Ethyl bromide (EtBr)

Sodium hydride (NaH)

Potassium hydroxide (B78521) (KOH)

Non-9-en-1-ol

Ethyl 9-ethoxynonanoate

9-Ethoxynonanoic acid

Lithium aluminum hydride (LiAlH₄)

Tetrahydrofuran (THF)

Diethyl ether (Et₂O)

8-Ethoxy-octyl bromide

Magnesium (Mg)

Formaldehyde (HCHO)

1-Bromo-9-ethoxynonane

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (p-TsOH)

Ammonium chloride (NH₄Cl)

Hydroformylation and Subsequent Alkoxylation Strategies

The synthesis of this compound, characterized by its structure CH₃CH₂-O-(CH₂)₈-CH₂OH (an ethoxy group at one terminus of a nine-carbon chain and a hydroxyl group at the other), can be strategically approached through a sequence involving hydroformylation and alkoxylation. A plausible pathway utilizes a C8 precursor with terminal unsaturation at one end and a functionalizable group at the other, such as 1,7-octadiene (B165261) (CH₂=CH-(CH₂)₄-CH=CH₂). wikipedia.org

The proposed synthetic strategy involves the following key steps:

Selective Mono-Alkoxylation: The initial step would involve the selective mono-alkoxylation of 1,7-octadiene with ethanol (CH₃CH₂OH). This reaction aims to form 8-ethoxyoct-1-ene (CH₃CH₂-O-(CH₂)₇-CH=CH₂). While direct literature on the specific mono-alkoxylation of dienes with ethanol is not extensively detailed in the provided search results, the general principle of forming ethers from alcohols and alkenes is established, often employing acid catalysis or specific transition metal catalysts.

Hydroformylation: The resulting terminal alkene, 8-ethoxyoct-1-ene, is then subjected to hydroformylation. This well-established industrial process, also known as the oxo process, involves the addition of carbon monoxide (CO) and hydrogen (H₂) across the carbon-carbon double bond. This reaction is catalyzed by transition metal complexes, predominantly rhodium or cobalt, leading to the formation of an aldehyde. researchgate.netwikipedia.orglibretexts.orgrsc.orgrsc.orgmt.comutwente.nltesisenred.net For 8-ethoxyoct-1-ene, this step would yield 9-ethoxynonanal (CH₃CH₂-O-(CH₂)₇-CH₂-CHO). The regioselectivity of hydroformylation is crucial, with strategies employing specific ligands often favoring the formation of linear aldehydes from terminal alkenes. researchgate.netwikipedia.orgrsc.orgmt.comtesisenred.netosti.govepo.org

Hydrogenation: The final step involves the reduction of the aldehyde functional group in 9-ethoxynonanal to a primary alcohol. This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) in the presence of a suitable catalyst, such as nickel, platinum, palladium, or even integrated systems designed for tandem hydroformylation-hydrogenation. researchgate.netwikipedia.orgrsc.orggoogle.comd-nb.info This reduction yields the target compound, this compound (CH₃CH₂-O-(CH₂)₈-CH₂OH).

The literature confirms that hydroformylation is a cornerstone of industrial aldehyde synthesis, with subsequent hydrogenation being a standard method for alcohol production. researchgate.netwikipedia.orglibretexts.orgrsc.orggoogle.com Furthermore, the capacity to hydroformylate dienes has been demonstrated, supporting the feasibility of functionalizing one double bond selectively. wikipedia.org

Table 1: Typical Hydroformylation Catalysts and Conditions

Catalyst SystemLigand TypeTypical Conditions (Temp/Pressure)Linear Aldehyde Selectivity (n/iso)Notes
Rhodium-basedPhosphines (e.g., PPh₃)80-120 °C, 10-100 atmHigh (e.g., 10:1 to >20:1)High activity, good selectivity, sensitive to air/moisture. rsc.orgtesisenred.net
Rhodium-basedPhosphitesVariedHighOften offer good rates and linear selectivity. tesisenred.net
Cobalt-basedPhosphines140-170 °C, 4-30 MPaModerate to High (e.g., 4:1 to 10:1)Less expensive than Rh, but generally requires harsher conditions and has lower selectivity. researchgate.nettesisenred.net
Supported RhodiumZeolite-encapsulatedVaried>99.7%Advanced heterogeneous catalysis for high regioselectivity. cas.cn
Iridium-basedBidentate ligands140 °C, 40 bar81% (for oct-1-ene)Can be tuned for domino hydroformylation/hydrogenation. d-nb.info

Green Chemistry Principles and Sustainable Practices in this compound Synthesis

The synthesis of this compound can be optimized by adhering to the principles of green chemistry, aiming for processes that are environmentally benign, efficient, and minimize waste.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a metric that quantifies the proportion of reactant atoms incorporated into the desired product, is a critical consideration for efficient synthesis. Hydroformylation, being an addition reaction where CO and H₂ are added to an alkene, inherently possesses high atom economy, as ideally all reactant atoms are incorporated into the aldehyde product. wikipedia.orgnih.gov Subsequent hydrogenation also adds hydrogen atoms, further contributing to high atom economy.

Development of Environmentally Benign Solvent Systems

The choice of solvent significantly impacts the environmental footprint of a chemical process. Traditional hydroformylation often employs organic solvents. However, research into greener alternatives is ongoing. Supercritical carbon dioxide (scCO₂) has emerged as a promising reaction medium for hydroformylation, offering advantages such as tunable solvent properties, ease of product separation, and recyclability of catalysts. tesisenred.net

Waste Minimization and Process Intensification Strategies

Minimizing waste generation is a core objective of green chemistry. In hydroformylation, catalyst recovery and recycling are crucial for reducing both economic costs and environmental impact, especially when using precious metals like rhodium. tesisenred.netgoogle.com Processes that employ heterogeneous or immobilized catalysts can simplify separation and recycling compared to homogeneous systems. cas.cn

Process intensification strategies, such as the development of continuous flow reactors, can offer significant advantages. Continuous flow systems often allow for better control over reaction parameters (temperature, pressure, residence time), leading to improved selectivity, higher yields, and enhanced safety. rsc.org Furthermore, the integration of multiple reaction steps into a single reactor (one-pot synthesis) or a continuous flow sequence eliminates intermediate purification steps, reducing solvent usage, energy consumption, and waste generation. d-nb.inforsc.org For example, a tandem hydroformylation-hydrogenation process in a single reactor would represent a significant waste minimization and process intensification achievement.

Chemical Reactivity and Mechanistic Pathways of 9 Ethoxynonan 1 Ol

Transformations of the Primary Hydroxyl Functionality

The primary alcohol group (-CH₂OH) in 9-ethoxynonan-1-ol is a versatile functional group susceptible to a range of reactions, including oxidation, esterification, and nucleophilic substitution after appropriate activation.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

Primary alcohols can be selectively oxidized to aldehydes and further to carboxylic acids using various oxidizing agents. The choice of reagent and reaction conditions is critical for controlling the extent of oxidation.

Oxidation to Aldehydes: Mild oxidizing agents are typically employed to achieve selective oxidation to the corresponding aldehyde, 9-ethoxynonanal. Common reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and triethylamine). These methods generally proceed via an alkoxysulfonium intermediate, followed by deprotonation and elimination to form the aldehyde. The ether linkage in this compound is generally stable under these mild oxidative conditions.

Oxidation to Carboxylic Acids: Stronger oxidizing agents or more vigorous conditions are required to oxidize the primary alcohol directly to the carboxylic acid, 9-ethoxynonanoic acid. Reagents such as chromic acid (generated in situ from Na₂Cr₂O₇ or CrO₃ in acidic media), potassium permanganate (B83412) (KMnO₄), or Jones reagent (CrO₃ in sulfuric acid and acetone) are effective. These oxidations typically involve the formation of a chromate (B82759) ester or similar intermediate, which then undergoes elimination.

Esterification and Transesterification Kinetics and Thermodynamics

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester and water. Transesterification involves the exchange of the alkoxy group of an ester with the alcohol.

Esterification: The direct esterification of this compound with a carboxylic acid (Fischer esterification) is an equilibrium-limited reaction, typically catalyzed by a strong acid (e.g., H₂SO₄, TsOH). The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. The kinetics are influenced by steric hindrance (minimal for a primary alcohol) and the acidity of the catalyst. Thermodynamically, the reaction is often exothermic, with an unfavorable entropy change due to the formation of a more ordered ester molecule. Reaction with more reactive carboxylic acid derivatives, such as acid chlorides or acid anhydrides, can achieve higher yields and faster reaction rates, often in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the acid byproduct. For example, reaction with acetyl chloride would yield 9-ethoxynonyl acetate (B1210297).

Transesterification: This reaction involves the exchange of an alkyl group in an ester with the alkyl group of an alcohol. For this compound, transesterification with an ester (e.g., methyl acetate) in the presence of an acid or base catalyst would yield 9-ethoxynonyl acetate and methanol (B129727). The mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon of the ester, followed by elimination of the original alkoxy group. The equilibrium can be driven by removing one of the products (e.g., methanol by distillation).

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution reactions (e.g., SN2 displacement), it must first be converted into a better leaving group.

Activation: Common methods include tosylation (reaction with p-toluenesulfonyl chloride, TsCl) or mesylation (reaction with methanesulfonyl chloride, MsCl) in the presence of a base (e.g., pyridine). This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) ester, respectively, which are excellent leaving groups. For example, treating this compound with TsCl and pyridine yields 9-ethoxynonyl tosylate.

SN2 Displacement: The activated alcohol (e.g., 9-ethoxynonyl tosylate) can then undergo SN2 reactions with various nucleophiles. For instance, reaction with sodium cyanide (NaCN) would lead to the formation of 10-ethoxynitr Decanenitrile. Reaction with sodium azide (B81097) (NaN₃) would produce 10-ethoxynonan-1-azide. These reactions are typically favored by polar aprotic solvents and strong nucleophiles. The long alkyl chain and the ether linkage are generally unreactive under these conditions.

Reactivity Profile of the Internal Ether Linkage

The ether linkage (C-O-C) in this compound is generally more stable than the hydroxyl group. However, it can be cleaved under specific, often harsh, chemical conditions.

Stability of the Ether Moiety in Diverse Chemical Environments

The ethoxy ether linkage in this compound exhibits good stability across a range of chemical environments, provided strongly acidic conditions are avoided.

pH Stability: The ether linkage is stable in neutral and alkaline aqueous solutions. It is also resistant to mild acidic conditions. However, as noted above, strong mineral acids (HBr, HI, H₂SO₄ at high temperatures) can lead to cleavage.

Oxidative Stability: Ethers are generally resistant to oxidation under mild to moderate oxidizing conditions. The C-O bonds in the ether linkage are strong and not easily oxidized. Therefore, the ethoxy group in this compound is expected to remain intact during many common oxidation reactions targeting the primary alcohol.

Reductive Stability: Similar to oxidative stability, the ether linkage is generally resistant to reduction under common reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd) or reduction with sodium borohydride (B1222165) (NaBH₄).

Mechanistic Elucidation of Reactions Involving 9 Ethoxynonan 1 Ol

Detailed Reaction Pathway Delineation and Intermediate Identification

9-Ethoxynonan-1-ol, possessing both a primary alcohol (-CH₂OH) and an ether (-OCH₂CH₃) functional group, can participate in a variety of reactions. The mechanisms of these reactions are governed by the inherent reactivity of these groups.

A. Reactions of the Primary Alcohol Group:

The primary alcohol moiety is susceptible to oxidation, esterification, and etherification.

Oxidation: Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids. Common oxidizing agents include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or chromium(VI) reagents like chromic acid (H₂CrO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media libretexts.orglibretexts.orgmasterorganicchemistry.comsavemyexams.com.

Mechanism (e.g., with PCC): The reaction typically begins with the coordination of the alcohol's oxygen to the chromium atom. This is followed by deprotonation of the hydroxyl group and a concerted elimination of a proton from the alpha-carbon, leading to the formation of a C=O double bond and the release of the chromium species. This process can be viewed as an E2-like elimination, forming an aldehyde libretexts.orglibretexts.orgmasterorganicchemistry.com.

Intermediates: Key intermediates include protonated alcohols, chromate (B82759) esters (or periodinate esters), and the final aldehyde product. Further oxidation to a carboxylic acid involves the addition of water to the aldehyde to form a hydrate, which then undergoes further oxidation libretexts.orglibretexts.orgmasterorganicchemistry.com.

Esterification (Fischer Esterification): Reaction with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄) yields an ester and water.

Mechanism: The mechanism involves several equilibrium steps: (1) Protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity. (2) Nucleophilic attack by the alcohol's oxygen on the carbonyl carbon, forming a tetrahedral intermediate. (3) Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups. (4) Elimination of water to form a protonated ester. (5) Deprotonation of the ester to yield the final product and regenerate the acid catalyst masterorganicchemistry.combyjus.comchemguide.co.uk.

Intermediates: Protonated carboxylic acid, tetrahedral intermediates, protonated ester.

B. Reactions of the Ether Group:

The ether linkage (-O-) is generally stable but can be cleaved under harsh acidic conditions, typically with hydrohalic acids like HBr or HI.

Acidic Ether Cleavage: The reaction proceeds via nucleophilic substitution.

Mechanism (SN2/SN1): The ether oxygen is first protonated by the strong acid, forming a good leaving group (an oxonium ion). The halide ion (e.g., Br⁻ or I⁻) then acts as a nucleophile. For primary or secondary alkyl groups, the mechanism is typically SN2, with the halide attacking the less sterically hindered carbon atom. For this compound, this would involve attack on the ethyl group. If tertiary, benzylic, or allylic groups were present, an SN1 mechanism involving carbocation formation would be favored orgoreview.comlibretexts.orgmasterorganicchemistry.comopenstax.orglibretexts.org.

Intermediates: Protonated ether, carbocation (in SN1 mechanism). The cleavage of this compound would yield ethanol (B145695) and 1-bromononane (B48978) (or 1-iodononane) if HBr or HI is used, respectively. Alternatively, if excess HX is present, the ethanol formed could be further converted to ethyl halide.

Investigation of Transition State Structures and Energy Barriers

Methodology: Computational approaches, such as Density Functional Theory (DFT) or ab initio methods, are employed to model the potential energy surface of a reaction vasp.atyoutube.com. Techniques like the Nudged Elastic Band (NEB) method or the dimer method are used to locate the transition state (a saddle point on the energy surface) and calculate the associated activation energy. These calculations can provide detailed three-dimensional geometries of the transition state, showing how bonds are breaking and forming.

Application to this compound: For reactions involving this compound, computational studies could elucidate the precise geometry of the transition state during oxidation or ether cleavage. For example, in the oxidation of the primary alcohol, the transition state might show the partial formation of the C=O bond and the breaking of the C-H bond on the alpha-carbon, with the oxidant coordinated to the oxygen. For ether cleavage via SN2, the transition state would depict the simultaneous formation of the C-X bond and the breaking of the C-O bond, with the nucleophile approaching the carbon atom from the backside.

Data Availability: Specific computational studies detailing transition state structures and energy barriers for reactions of this compound were not found in the reviewed literature.

Kinetic Studies and Rate Law Determination for Key Transformations

Kinetic studies are essential for quantifying reaction rates and determining how these rates depend on reactant concentrations, thereby providing direct evidence for proposed reaction mechanisms.

Methodology: Kinetic investigations involve monitoring the concentration of reactants or products over time under controlled conditions (temperature, pressure, solvent). Techniques such as spectroscopy (UV-Vis, IR, NMR), chromatography, or conductometry can be used for real-time monitoring. By varying the initial concentrations of reactants and fitting the observed rate data to mathematical models, the rate law (e.g., Rate = k[A]ˣ[B]ʸ) can be determined. The exponents (x, y) indicate the order of the reaction with respect to each reactant, which directly relates to the mechanism's rate-determining step osti.govnih.gov.

Application to this compound: For the oxidation of this compound, kinetic studies would involve measuring the rate of disappearance of the alcohol or the formation of the aldehyde/carboxylic acid as a function of the concentrations of this compound and the oxidizing agent. For ether cleavage, the rate of formation of ethanol and the corresponding alkyl halide would be monitored. The derived rate law would help confirm whether the reaction proceeds via a unimolecular (e.g., SN1) or bimolecular (e.g., SN2) pathway, or if it is influenced by catalyst concentration.

Data Availability: No specific kinetic studies or rate law determinations for reactions involving this compound were identified in the search results.

Isotopic Labeling Studies for Mechanistic Probing and Atom Tracing

Isotopic labeling is a powerful tool for tracing the movement of atoms and elucidating reaction mechanisms by providing direct evidence for bond-breaking and bond-forming events.

Methodology: Stable isotopes, such as deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N, are incorporated into specific positions of the reactant molecule. The reaction is then carried out, and the isotopic composition of the products and any isolated intermediates is analyzed using techniques like mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy generalmetabolics.comdoi.orgnih.govsigmaaldrich.com. Kinetic isotope effects (KIEs) are often measured by comparing the reaction rates of isotopically labeled and unlabeled compounds. A significant KIE (k<0xE2><0x82><0x95>/k<0xE2><0x82><0x97> > 1) indicates that the bond involving the labeled atom is broken in the rate-determining step osti.govnih.govnih.gov.

Application to this compound:

Oxidation: Deuterium labeling at the hydroxyl group (e.g., this compound-O-d) or the alpha-carbon (e.g., this compound-1-d) could be used. If the O-H bond cleavage is rate-determining, a KIE would be observed with the O-d labeled compound. Similarly, if the C-H bond at the alpha-position is broken in the slow step, a KIE would be observed with the 1-d labeled compound.

Ether Cleavage: Labeling the ethyl group with ¹³C or deuterium could help confirm the cleavage of the ethoxy moiety. If the ethyl group is released as ethanol or ethyl halide, its isotopic label would be traceable. Similarly, labeling specific positions on the nonyl chain could help confirm the integrity of that part of the molecule during ether cleavage.

Data Availability: No specific isotopic labeling studies involving this compound were found in the reviewed literature.

Note on Data Tables and Research Findings: As specific, detailed mechanistic research findings and associated data tables for this compound are not readily available in the public domain, this article has focused on explaining the general principles and methodologies applicable to its functional groups. The absence of specific experimental data for this particular compound limits the ability to provide detailed research findings or populate data tables with experimental results.

Role of 9 Ethoxynonan 1 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Long-Chain Aliphatic Ethers and Polyfunctionalized Alcohols

The primary alcohol group of 9-Ethoxynonan-1-ol is amenable to a variety of reactions that can extend its carbon chain or introduce further functionality. One of the most significant applications lies in its use as a precursor for the synthesis of more complex long-chain aliphatic ethers. Through well-established synthetic methodologies such as the Williamson ether synthesis, the terminal hydroxyl group can be readily converted into an alkoxide, which then reacts with an alkyl halide to form a new ether linkage. This process allows for the controlled extension of the aliphatic chain or the introduction of different ether functionalities. For instance, reacting this compound with a suitable alkyl halide can yield di- or poly-ethers with tailored chain lengths and branching patterns.

Furthermore, the alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, opening pathways to other classes of compounds. Esterification reactions with various carboxylic acids or their derivatives can produce esters, which are themselves important intermediates or end products in areas like flavors, fragrances, and lubricants. The presence of the stable ethoxy group ensures that this part of the molecule remains intact during these transformations, contributing a specific lipophilic character and structural motif to the final products.

A representative synthetic transformation involving this compound is its potential participation in Williamson ether synthesis, a cornerstone reaction for forming ether linkages.

Table 1: Illustrative Williamson Ether Synthesis Using this compound

Reactant 1 (Alcohol)BaseAlkyl HalideProduct TypeGeneral Reaction Scheme
This compoundStrong Base (e.g., NaH, NaOH)R-X (where R = alkyl group, X = halogen)Long-chain EtherR'-O⁻ Na⁺ + R-X → R'-O-R + NaX (where R' = 9-ethoxynonyl)

This reaction allows for the formation of new C-O bonds, extending the molecular framework with diverse R groups.

Building Block for Sophisticated Natural Product Analogues and Their Structural Investigations

The structural features of this compound, namely its substantial aliphatic chain and ether linkage, are common motifs found in numerous natural products. These compounds often possess complex structures with significant biological activities, and the synthesis of their analogues is a crucial area of research for drug discovery and understanding structure-activity relationships. This compound can serve as a pre-functionalized building block that simplifies the construction of such complex molecules.

By incorporating this compound into synthetic routes, chemists can efficiently introduce a long, flexible, and somewhat lipophilic segment into target molecules. The terminal hydroxyl group provides a convenient handle for further elaboration, allowing for the attachment of other molecular fragments or the creation of cyclic structures that mimic natural product scaffolds. Investigations into natural product analogues often require precise control over stereochemistry and functional group placement; this compound offers a well-defined starting point for building these sophisticated structures, facilitating detailed studies into their biological mechanisms and potential therapeutic applications.

Intermediate in the Preparation of Specialty Amine Derivatives

The conversion of primary alcohols to primary amines is a fundamental transformation in organic synthesis, leading to a vast array of amine-containing compounds with diverse applications, including pharmaceuticals, agrochemicals, and materials science. This compound is well-suited for this transformation, as its terminal hydroxyl group can be readily converted into a leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an azide (B81097) ion, followed by reduction of the resulting azide, yields the corresponding primary amine, 9-ethoxynonan-1-amine google.com. Alternatively, direct amination methods or reductive amination following oxidation to the aldehyde can also be employed.

The preparation of specialty amine derivatives is critical for developing molecules with specific biological or material properties. By utilizing this compound, researchers can synthesize novel amine compounds that incorporate the 9-ethoxynonyl moiety, potentially leading to new classes of surfactants, catalysts, or biologically active agents.

A general synthetic pathway for converting a primary alcohol to a primary amine, applicable to this compound, is illustrated below.

Table 2: General Pathway for Alcohol to Primary Amine Conversion

StepReaction TypeReagents/ConditionsIntermediateFinal Product
1ActivationTosyl chloride (TsCl) or Mesyl chloride (MsCl), Base (e.g., Pyridine)9-Ethoxynonyl tosylate/mesylate-
2Azide FormationSodium Azide (NaN₃) in a polar solvent (e.g., DMF)9-Ethoxynonyl azide-
3ReductionHydrogenation (H₂, Pd/C) or LiAlH₄-9-Ethoxynonan-1-amine

This sequence highlights how the alcohol functionality can be transformed into a valuable amine group.

Application in the Construction of Macrocyclic and Oligomeric Structures

The ability to form repeating units or cyclic structures is central to the synthesis of polymers, macrocycles, and other complex architectures. This compound, with its terminal hydroxyl group, can be functionalized and employed as a monomer or building block in such syntheses. For example, after conversion to a derivative with two reactive ends (e.g., by functionalizing the alcohol and introducing a reactive group at the other end of the chain, or by reacting it with a difunctional molecule), it can participate in polymerization reactions.

In step-growth polymerization, this compound could be reacted with diacids to form polyesters, or with diisocyanates to form polyurethanes, incorporating the ethoxynonyl chain into the polymer backbone. Similarly, it can be used in the synthesis of oligoethers or polyethers through etherification reactions. For macrocycle synthesis, this compound could be incorporated into a linear precursor that is then cyclized, or it could be reacted with another bifunctional molecule to close a ring. The ethoxy ether linkage provides flexibility and influences the solubility and conformational properties of the resulting macrocyclic or oligomeric structures, making this compound a useful component for designing materials with specific physical and chemical characteristics.

Catalytic Strategies in the Chemistry of 9 Ethoxynonan 1 Ol

Homogeneous Catalysis for Selective Synthesis and Transformation

Homogeneous catalysis, employing soluble catalysts, offers high activity and selectivity due to the intimate contact between the catalyst and reactants. For 9-ethoxynonan-1-ol, homogeneous catalysts can be instrumental in reactions such as etherification, oxidation, and reduction.

Etherification: Reductive etherification, a method for synthesizing ethers from alcohols and carbonyl compounds using hydrogen or silanes as reducing agents, can be mediated by homogeneous catalysts. For instance, cationic ruthenium hydride complexes have demonstrated efficacy in the reductive etherification of aldehydes and ketones with alcohols, yielding unsymmetrical ethers under mild conditions organic-chemistry.org. Similarly, thiourea-based organocatalysts have been developed for reductive condensations of alcohols with aldehydes, producing ethers without undesired side reactions organic-chemistry.org.

Oxidation: The selective oxidation of the primary alcohol moiety in this compound to an aldehyde or carboxylic acid is a common transformation. Homogeneous catalytic systems, often employing transition metal complexes or stable nitroxyl (B88944) radicals like TEMPO, facilitate these oxidations. For example, TEMPO-catalyzed oxidations using trichloroisocyanuric acid or aerobic conditions with copper complexes can convert primary alcohols to aldehydes with high selectivity, minimizing over-oxidation to carboxylic acids organic-chemistry.orgmdpi.com. These systems often operate under mild conditions and exhibit good functional group tolerance.

Reduction: While less common for the ether linkage itself, homogeneous catalysts can be employed in the reduction of other functional groups that might be present or introduced onto the this compound backbone. For instance, homogeneous catalysts are crucial in various hydrogenation reactions, including the hydrogenolysis of ethers, though this typically requires harsher conditions thieme.de.

Heterogeneous Catalysis for Efficient and Recyclable Reaction Systems

Heterogeneous catalysis, utilizing solid catalysts, offers significant advantages in terms of ease of separation, recyclability, and potential for continuous flow processes, making them attractive for industrial applications.

Etherification: Heterogeneous catalysts, such as zeolites or functionalized metal oxides, can be employed for etherification reactions. For example, nanoporous aluminosilicates have been investigated for the dehydrative etherification of alcohols, demonstrating high yields and selectivity scispace.com. Research into solid base catalysts, like intercalated hydrotalcites, has also shown potential for ethoxylation reactions, though activity might be lower than homogeneous counterparts due to diffusion limitations ukm.edu.my.

Oxidation: Supported metal nanoparticles (e.g., gold, silver) on various oxide supports (like TiO₂, SBA-15, MgO) are effective heterogeneous catalysts for the selective oxidation of alcohols to aldehydes. For instance, gold catalysts have shown high activity and selectivity in benzyl (B1604629) alcohol oxidation, with reactivity correlating to the coordination number of gold atoms on the surface encyclopedia.pubcsic.es. Silver-based catalysts are also noted for their efficacy in the selective oxidation of ethanol (B145695) to acetaldehyde (B116499) mdpi.com. Heterogeneous catalysts, including metal oxides, can also be designed for aerobic oxidation using air as the oxidant, offering a greener alternative acs.org.

Catalyst Regeneration: The reusability of heterogeneous catalysts is a key aspect of their sustainability. Techniques such as thermal treatment, chemical washing, or regeneration with hydrogen-containing gas are employed to restore the activity of deactivated catalysts, often by removing coke deposits or restoring the active metal phase solubilityofthings.comnumberanalytics.comgoogle.com.

Organocatalysis in Asymmetric and Stereoselective Processes

Organocatalysis utilizes small organic molecules to catalyze reactions, offering a metal-free alternative that can be particularly useful for achieving asymmetric and stereoselective transformations. While this compound itself is achiral, organocatalysis can be applied to its functionalization or in the synthesis of chiral derivatives.

Functionalization of Alcohols: Organocatalysts, such as specific amines or N-heterocycles, can activate alcohols for various transformations. For instance, secondary amines can catalyze remote C(sp³)–H hydroxylation, achieving high chemoselectivity even in the presence of oxidation-sensitive functional groups like alcohols and ethers nih.gov. Peptide-based catalysts have also been developed for the enantioselective kinetic resolution of alcohols rsc.org.

Reductive Etherification: As mentioned in the homogeneous catalysis section, organocatalysts like thiourea (B124793) derivatives can mediate reductive etherification, offering metal-free routes to ethers organic-chemistry.org.

Photocatalysis and Electrocatalysis in this compound Related Chemistry

Photocatalysis and electrocatalysis leverage light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.

Photocatalysis: Photocatalytic methods are increasingly used for alcohol oxidation. Visible-light photocatalysis using organic catalysts or semiconductor materials (like CdS quantum dots) can convert alcohols to aldehydes and ketones beilstein-journals.orgrsc.org. Metal-based photocatalysts, such as copper complexes, have also been developed for transformations like the Appel reaction, converting alcohols to halides beilstein-journals.org. Lanthanide metal-organic frameworks (Ln-MOFs) have shown promise as photocatalysts for the selective oxidation of alcohols to aldehydes and ketones using visible light and air rsc.org.

Electrocatalysis: Electrocatalysis offers a tunable approach for organic synthesis. Electrochemical methods can be used for the direct etherification of alcohols organic-chemistry.org or for the hydroetherification of alkenes with phenols, forming alkyl aryl ethers chemrxiv.org. Electrocatalytic upgrading of ethers themselves is also an area of research, focusing on C-O bond cleavage or α-C oxidation rsc.org. The precise control of electrode potential is crucial for achieving optimal chemoselectivity in electrocatalytic processes chemrxiv.orgacs.org.

Catalyst Design, Characterization, and Regeneration for Sustainable Processes

The development of effective and sustainable catalytic processes relies heavily on rational catalyst design, thorough characterization, and efficient regeneration strategies.

Catalyst Design: Catalyst design aims to optimize activity, selectivity, and stability. For selective alcohol oxidation, the design of gold catalysts with specific particle sizes and shapes to maximize low-coordinated active sites has been investigated encyclopedia.pubcsic.es. In heterogeneous catalysis, the choice of support material and the incorporation of promoters can significantly influence performance mdpi.com. For ethoxylation, the development of heterogeneous catalysts with well-defined basic sites is an area of interest sciencepublishinggroup.com.

Catalyst Characterization: Understanding the properties of catalysts is crucial for optimizing their performance and developing new materials. A range of techniques are employed:

  • Structural Characterization: X-ray diffraction (XRD) and electron microscopy (SEM, TEM) are used to determine crystal structure, morphology, and particle size hidenanalytical.commdpi.comfiveable.mepurdue.edu.
  • Surface and Chemical Analysis: Techniques like X-ray photoelectron spectroscopy (XPS), Fourier-transform infrared spectroscopy (FTIR), and temperature-programmed desorption/reduction (TPD/TPR) provide insights into surface composition, chemical states, and active sites hidenanalytical.commdpi.comfiveable.mesolubilityofthings.com.
  • Kinetic Studies: Analyzing reaction rates under varying conditions helps elucidate reaction mechanisms and identify rate-limiting steps acs.orgnih.gov.
  • Catalyst Regeneration: Deactivated catalysts can often be regenerated to restore their activity, which is vital for economic and environmental sustainability. Regeneration methods depend on the deactivation mechanism and catalyst type. Thermal regeneration, chemical treatments, or specific gas treatments (e.g., hydrogen treatment) are common for removing coke or restoring metal oxidation states solubilityofthings.comgoogle.comchemcatbio.org. For heterogeneous catalysts, ease of separation (e.g., filtration) after reaction also contributes to their reusability acs.org.


    Advanced Spectroscopic and Analytical Methodologies for Research on 9 Ethoxynonan 1 Ol Systems

    Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics and Reaction Monitoring

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. For 9-ethoxynonan-1-ol (CH₃-CH₂-O-(CH₂)₈-CH₂-OH), both proton (¹H) and carbon-13 (¹³C) NMR provide critical information. ¹H NMR allows for the identification and quantification of different types of protons based on their chemical environment, multiplicity (due to spin-spin coupling), and integration. ¹³C NMR provides information about the carbon backbone, with chemical shifts highly sensitive to the electronic environment of each carbon atom.

    In reaction monitoring, NMR spectroscopy is particularly powerful. By acquiring spectra at different time points during a reaction involving this compound, researchers can track the disappearance of reactant signals and the appearance of product signals. Changes in chemical shifts can also indicate transformations in functional groups, such as the esterification of the terminal hydroxyl group or modifications to the ether linkage. While studies on structural dynamics (e.g., conformational changes) might require more specialized NMR experiments like variable-temperature NMR or relaxation studies, the primary applications for this compound in research contexts often focus on structural confirmation and reaction progress monitoring.

    Table 7.1.1: Representative ¹H NMR Chemical Shifts for this compound

    Proton TypeDescriptionExpected Chemical Shift (δ, ppm)MultiplicityIntegration
    CH₃ (ethoxy)Methyl group of the ethoxy moiety1.1 – 1.2Triplet3H
    CH₂ (ethoxy)Methylene group adjacent to ether oxygen3.4 – 3.6Quartet2H
    O-CH₂ (next to O)Methylene group adjacent to ether oxygen3.4 – 3.6Multiplet2H
    CH₂ (chain)Methylene groups in the nonyl chain1.2 – 1.7Multiplet16H
    CH₂OHMethylene group adjacent to hydroxyl group3.6 – 3.8Multiplet2H
    OHHydroxyl proton1.5 – 4.5Singlet1H

    Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

    Vibrational Spectroscopy (Infrared, Raman) for Mechanistic Insights and Functional Group Analysis

    Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups present in this compound. These techniques probe the vibrational modes of molecules, which are unique to specific chemical bonds and functional groups.

    Infrared (IR) Spectroscopy : IR spectroscopy is widely used for identifying characteristic functional groups. For this compound, key absorption bands would include:

    A broad, strong absorption in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. The broadness is indicative of hydrogen bonding.

    Strong absorption bands in the region of 2850-2960 cm⁻¹ characteristic of C-H stretching vibrations in the aliphatic hydrocarbon chain.

    Characteristic C-O stretching vibrations for the ether linkage and the alcohol group, typically appearing as strong bands in the 1050-1150 cm⁻¹ region. The specific position within this range can help differentiate between ether and alcohol C-O stretches.

    Raman Spectroscopy : Raman spectroscopy offers similar information about functional groups but is sensitive to different vibrational modes, particularly those involving changes in polarizability. While C-H stretches and C-O stretches are also observed, Raman can be more sensitive to symmetric vibrations and may provide different insights into molecular symmetry and conformation.

    By monitoring changes in the intensity or position of these characteristic bands during a reaction, researchers can gain mechanistic insights. For instance, if the alcohol group is being esterified, the broad O-H stretch would diminish or disappear, and a new C=O stretch would appear around 1700-1730 cm⁻¹.

    Table 7.2.1: Characteristic IR Absorption Frequencies for this compound

    Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
    O-H (Alcohol)Stretching3300 – 3400Strong, Broad
    C-H (Aliphatic)Stretching2850 – 2960Strong
    C-O (Ether)Stretching1100 – 1150Strong
    C-O (Alcohol)Stretching1050 – 1075Strong
    C-H (Aliphatic)Bending1465 – 1450Medium

    High-Resolution Mass Spectrometry for Complex Mixture Analysis and Derivatization Studies

    High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of molecules with high accuracy. For this compound (C₁₁H₂₄O₂), HRMS can provide the exact mass of the molecular ion, allowing for unambiguous identification and differentiation from isobaric compounds.

    Common ionization techniques used with HRMS for such molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI, often in positive ion mode, can readily produce protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺). APCI is also suitable for moderately polar compounds like alcohols.

    HRMS is particularly useful for analyzing complex mixtures encountered in synthesis or formulation. It can identify and quantify impurities, byproducts, or degradation products by accurately determining their molecular formulas. In cases where derivatization is necessary to improve ionization efficiency, volatility, or fragmentation patterns, HRMS can confirm the successful derivatization and the structure of the derivatized species. For example, silylation of the hydroxyl group could be employed, and HRMS would confirm the mass of the silylated molecule.

    Table 7.3.1: Accurate Mass and Key Fragments for this compound

    Species / FragmentCalculated Exact Mass (Da)FormulaIonization ModeNotes
    Molecular Ion [M]⁺188.1671C₁₁H₂₄O₂EITheoretical mass
    [M+H]⁺189.1753C₁₁H₂₅O₂ESI+ / APCI+Protonated molecule
    [M+Na]⁺211.1572C₁₁H₂₄O₂NaESI+Sodium adduct
    [M-H₂O+H]⁺171.1641C₁₁H₂₃OESI+ / APCI+Loss of water molecule
    [CH₃CH₂O(CH₂)₈CH₂]⁺173.1795C₁₁H₂₅OESI+ / APCI+Cleavage of C-O bond (alcohol side)
    [CH₃CH₂O]⁺45.0391C₂H₅OEIFragment from ethoxy group

    Note: EI = Electron Ionization, ESI = Electrospray Ionization, APCI = Atmospheric Pressure Chemical Ionization. Fragment ions are representative and depend on ionization method and fragmentation pathways.

    Advanced Chromatographic Methods (GC-MS, LC-MS) for Reaction Progress Monitoring and Purity Assessment in Research Contexts

    Chromatographic techniques coupled with mass spectrometry are essential for separating, identifying, and quantifying components in complex mixtures, making them ideal for monitoring reaction progress and assessing purity.

    Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is suitable for analyzing volatile and thermally stable compounds. This compound, with its relatively long hydrocarbon chain and polar hydroxyl group, might require higher temperatures or derivatization for optimal GC separation. GC separates compounds based on their boiling points and interactions with the stationary phase of the column. The coupled MS detector then provides mass spectral data for identification. GC-MS is effective for:

    Purity Assessment : Identifying and quantifying impurities in a synthesized batch of this compound.

    Reaction Monitoring : Tracking the consumption of starting materials and the formation of products by analyzing aliquots of the reaction mixture over time.

    Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is highly versatile and particularly well-suited for compounds that are less volatile or thermally labile, or for analyzing complex matrices. In reversed-phase LC-MS (RP-LC-MS), separation is typically achieved using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures). The MS detector, often using ESI or APCI, provides sensitive detection and structural information. LC-MS is valuable for:

    Purity Assessment : Analyzing complex mixtures where components may not be sufficiently volatile for GC.

    Reaction Monitoring : Following the course of reactions, especially those involving polar or high-molecular-weight species, by analyzing the disappearance of reactants and appearance of products.

    Quantification : Determining the concentration of this compound and its related compounds in various matrices.

    Table 7.4.1: Representative GC-MS and LC-MS Data for this compound

    TechniqueColumn Type (Example)Mobile Phase / Carrier Gas (Example)Retention Time (RT) (min)Key m/z Values (Da)Notes
    GC-MS DB-5ms (or similar)He (carrier gas)15 – 25188 ([M]⁺), 173, 155, 145, 117, 103, 89, 75, 59, 45, 31Depends on column and temperature program. EI ionization.
    LC-MS C18 (Reversed-Phase)Water/Acetonitrile (e.g., 50:50 to 10:90 gradient)5 – 15189 ([M+H]⁺), 211 ([M+Na]⁺), 171Depends on column, mobile phase, and ionization mode (ESI+).

    Note: Retention times are highly dependent on specific chromatographic conditions (column, temperature, flow rate, mobile phase composition, gradient profile) and are provided as illustrative examples.

    Theoretical and Computational Chemistry Approaches to 9 Ethoxynonan 1 Ol

    Quantum Chemical Calculations of Electronic Structure and Energetic Properties

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule like 9-Ethoxynonan-1-ol. These methods can accurately predict molecular geometries, electronic distributions, and energetic landscapes.

    Conformational Analysis and Intramolecular Interactions

    The flexibility of the nine-carbon chain and the presence of two key functional groups (ether and hydroxyl) give rise to a complex conformational landscape for this compound. A thorough conformational analysis, typically performed using methods like molecular mechanics or DFT, is essential to identify the most stable, low-energy structures the molecule is likely to adopt.

    ConformerKey Dihedral Angles (Exemplary)Intramolecular H-Bond (O-H···O-ether)Relative Energy (kJ/mol)
    Global Minimum (Folded) C1-C2-C3-C4: ~180°C8-O-C9-C10: ~180°Yes (~2.0 Å)0.00 (Reference)
    Extended Linear Conformer All C-C-C-C: ~180°No+15 – 25
    Partially Folded (Gauche) Contains one or more C-C-C-C: ~60°No+5 – 15

    Table 8.1: Illustrative data from a hypothetical conformational analysis of this compound. The relative energies are typical for long-chain alkoxy alcohols, where intramolecular hydrogen bonding provides significant stabilization.

    Bond Dissociation Energies and Reactivity Descriptors

    Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs provides fundamental insight into a molecule's thermal stability and the likely pathways for radical reactions. For this compound, the primary bonds of interest are the O-H bond of the alcohol, the C-H bonds at various positions, and the C-O bonds of the ether linkage.

    Theoretical studies on similar alcohols and ethers consistently show several trends. nih.govul.pt

    The O-H bond in the alcohol group is typically strong, with BDEs in the range of 430-460 kJ/mol.

    The C-H bonds alpha to the ether oxygen (on C8 and the ethyl group) are significantly weakened due to the resonance stabilization of the resulting carbon-centered radical by the adjacent oxygen lone pair. researchgate.net These are often the most reactive C-H bonds in radical abstraction reactions.

    The C-H bonds alpha to the hydroxyl group (on C1) are also weaker than typical alkane C-H bonds. researchgate.net

    The C-O bonds of the ether linkage generally have BDEs in the range of 340-380 kJ/mol.

    Reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), predict how a molecule will interact with other chemical species. A high HOMO energy indicates a good electron donor (nucleophile), while a low LUMO energy indicates a good electron acceptor (electrophile). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the two oxygen atoms, making these sites susceptible to electrophilic attack.

    Bond TypePositionCalculated BDE (kJ/mol) (Estimated)Electronic PropertyCalculated Value (eV) (Estimated)
    O-H Terminal Alcohol445HOMO Energy -6.8
    C-H C8 (α to ether)390LUMO Energy +1.5
    C-H C1 (α to alcohol)398HOMO-LUMO Gap 8.3
    C-H C5 (alkyl chain)420Ionization Potential 6.8
    C-O C9-O (ether)355Electron Affinity -1.5

    Table 8.2: Representative theoretical values for Bond Dissociation Energies (BDEs) and electronic reactivity descriptors for this compound. Values are estimated based on computational studies of analogous ethers and long-chain alcohols. nih.govul.ptresearchgate.net

    Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

    Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of intermolecular interactions and behavior in condensed phases. An MD simulation of this compound, either in its pure liquid form or in a solvent, would reveal crucial information about its bulk properties.

    In an aqueous solution, the amphiphilic nature of this compound—with its hydrophilic alcohol/ether head and long hydrophobic tail—would dominate its behavior. MD simulations of similar long-chain alcohols and surfactants show a strong tendency for these molecules to aggregate at higher concentrations, forming micelle-like structures to minimize the unfavorable interaction between the hydrocarbon tails and water. nih.govtohoku.ac.jp The simulation would show water molecules forming a structured solvation shell, with strong hydrogen bonds to the ether and hydroxyl oxygens.

    In a nonpolar solvent, the interactions would be governed by weaker van der Waals forces. In its pure liquid state, intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules would be the most significant interaction, leading to the formation of transient chains and clusters, which would influence properties like viscosity and boiling point. aip.org

    Computational Modeling of Reaction Mechanisms and Catalytic Cycles

    Computational modeling can be used to map the entire energy profile of a chemical reaction, including the structures of reactants, transition states, and products. This provides a mechanistic understanding that is often difficult to obtain experimentally.

    For this compound, several reactions could be modeled. Glycol ethers can undergo reactions typical of both alcohols and ethers. sigmaaldrich.cnatamanchemicals.com For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid could be modeled. DFT calculations would be used to locate the transition state for hydrogen abstraction from the C1 position and determine the activation energy for the reaction, comparing it with abstraction at other sites.

    Another relevant area would be modeling the potential for peroxide formation, a known reaction pathway for ethers upon exposure to air and light. noaa.gov Computational models could calculate the BDE of the C-H bonds alpha to the ether oxygen ul.pt, identify the stability of the resulting radical, and map the subsequent reaction with molecular oxygen to form a hydroperoxide intermediate. This would help in predicting the molecule's long-term stability and potential hazards.

    Industrial and Advanced Chemical Applications of 9 Ethoxynonan 1 Ol and Its Derivatives

    Role as Precursors in Advanced Materials Science and Polymer Chemistry

    While extensive research on 9-Ethoxynonan-1-ol as a direct monomer in polymerization is not widely documented, its derivatives have shown utility in the synthesis of advanced polymers. A notable example is the use of a structurally related diol, 9-ethoxy-1,10-octadecanediol, in the creation of poly(urethane-urea) (PUU). This diol is synthesized through a multi-step process involving the epoxidation of oleic acid, followed by a ring-opening reaction and subsequent reduction. researchgate.net

    The resulting 9-ethoxy-1,10-octadecanediol serves as a soft segment in the polyurethane structure, imparting flexibility to the polymer chain. The synthesis of the polyurethane prepolymer involves the polymerization of this diol with 4,4-methylene-bis(phenyl isocyanate) (MDI). The terminal isocyanate groups of the prepolymer are then reacted with a chain extender, such as ethylene (B1197577) diamine, to form the final poly(urethane-urea). researchgate.net

    The incorporation of the ethoxy group and the long alkyl chain from the diol precursor influences the final properties of the polymer, such as its thermal stability and intrinsic viscosity. Research in this area demonstrates the potential for derivatives of this compound to be tailored for specific polymer applications requiring controlled flexibility and thermal properties. researchgate.net

    Polymer Synthesis Step Reactants Key Feature of this compound Derivative
    Diol SynthesisOleic acid (multi-step conversion)Introduction of a C9 chain with a terminal ethoxy group.
    Prepolymer Formation9-ethoxy-1,10-octadecanediol, MDIActs as a soft segment, providing flexibility.
    Chain ExtensionPolyurethane prepolymer, Ethylene diamineFormation of poly(urethane-urea) with tailored properties.

    The hydroxyl group of this compound can also be chemically modified, for instance, by esterification with (meth)acrylic acid, to produce (meth)acrylate monomers. researchgate.netresearchgate.net These monomers can then undergo polymerization to create a variety of acrylic polymers with potential applications in coatings, adhesives, and other material science fields. The ethoxy and nonyl groups would be incorporated as side chains, influencing the polymer's hydrophobicity, flexibility, and adhesion properties.

    Utilization as Specialty Chemical Reagents in Complex Synthetic Procedures

    The reactivity of this compound is primarily centered around its terminal hydroxyl group, which can participate in a range of organic reactions. This makes it a useful intermediate in the synthesis of more complex molecules. The hydroxyl group can act as a nucleophile, allowing it to react with various electrophiles.

    For instance, it can be used in Williamson ether synthesis to produce asymmetrical ethers. By deprotonating the alcohol to form an alkoxide, it can then react with an alkyl halide to form a new ether linkage. This type of reaction is fundamental in organic synthesis for building larger molecular frameworks.

    Furthermore, this compound can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. These esters may find applications as specialty plasticizers, solvents, or fragrance components in various industrial formulations.

    The compound can also serve as a starting material for the synthesis of other functional groups. Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, which are versatile intermediates in their own right for the synthesis of a wide array of fine chemicals.

    Components in Specialized Lubricant Formulations and Industrial Fluids

    Alcohol ethoxylates, including those in the C9-C11 range, are utilized in the formulation of lubricants and metalworking fluids. wikipedia.org Their amphiphilic nature, with a hydrophobic nonyl group and a hydrophilic ethoxy and hydroxyl head, allows them to function as emulsifiers and lubricity enhancers. In water-based metalworking fluids, they help to create stable emulsions of mineral or synthetic oils in water, which is crucial for cooling and lubrication during machining operations. google.com

    The presence of the ether linkages in the ethoxy group can contribute to the thermal and oxidative stability of the lubricant formulation. As lubricant additives, long-chain alcohols and their ethoxylates can form a thin film on metal surfaces, reducing friction and wear. specialchem.comscilit.com The specific structure of this compound, with its C9 alkyl chain, provides a balance of oil solubility and surface activity.

    Derivatives of this compound, such as phosphate (B84403) esters, can also be synthesized and used as anti-wear and extreme pressure additives in lubricants. These compounds form a protective chemical layer on metal surfaces under high load conditions, preventing direct metal-to-metal contact.

    Property Function in Lubricants and Industrial Fluids
    EmulsificationStabilizes oil-in-water emulsions in metalworking fluids.
    LubricityReduces friction between moving parts.
    Surface ActivityWets metal surfaces to provide effective cooling and lubrication.
    Thermal StabilityThe ether linkages can enhance the stability of the formulation at higher temperatures.
    Friction ModificationCan be a precursor to friction-modifying additives. nbinno.com

    Contributions to the Synthesis of Fine Chemicals for Industrial Sectors (excluding pharmaceuticals and agrochemicals)

    Beyond its direct use in formulations, this compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals for diverse industrial applications. A significant application is in the production of other non-ionic and anionic surfactants.

    For example, sulfation of the terminal hydroxyl group of this compound leads to the formation of alkyl ether sulfates. These anionic surfactants are widely used in industrial cleaning products due to their excellent detergency and foaming properties.

    The terminal hydroxyl group can also be reacted with other chemical moieties to produce specialty chemicals. For instance, reaction with epichlorohydrin (B41342) followed by amination can produce specialty surfactants with unique properties. Furthermore, as mentioned earlier, oxidation of this compound can produce 9-ethoxynonanoic acid, which can be used as a corrosion inhibitor or as an intermediate for the synthesis of specialty esters and amides for various industrial uses. The market for n-nonanol, a related compound, is driven by its use in producing plasticizers, flavor and fragrance esters, and surfactants. pmarketresearch.com

    Q & A

    Basic: What are the recommended synthetic routes for 9-Ethoxynonan-1-ol in laboratory settings?

    Methodological Answer:
    The primary synthesis method for this compound involves Williamson ether synthesis , where a nucleophilic substitution reaction between 1-nonanol and ethyl bromide occurs under basic conditions (e.g., NaOH or KOH). Key considerations include:

    • Catalyst selection : Alkali metal hydroxides or NaH for deprotonation .
    • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .
    • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
      Safety protocols (e.g., fume hood use, PPE) must align with GHS hazard classifications for flammable liquids and acute toxicity .

    Basic: How should researchers characterize the purity and structural integrity of this compound?

    Methodological Answer:
    Use a combination of analytical techniques:

    • NMR spectroscopy (¹H and ¹³C): Confirms ethoxy (-OCH₂CH₃) and hydroxyl (-OH) group positions via chemical shifts (e.g., δ 1.2–1.4 ppm for ethoxy methyl) .
    • GC-MS or HPLC : Quantifies purity by separating and identifying trace impurities (e.g., unreacted 1-nonanol) .
    • FTIR : Validates functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .
      Data interpretation should reference NIST Chemistry WebBook standards for spectral comparisons .

    Basic: What safety protocols are essential when handling this compound?

    Methodological Answer:

    • Exposure control : Use fume hoods, nitrile gloves, and lab coats to prevent skin/eye contact and inhalation .
    • Storage : Seal containers under inert gas (N₂/Ar) at -20°C to prevent oxidation .
    • Emergency response : Immediate rinsing with water for eye/skin exposure; avoid inducing vomiting if ingested .
      Document all procedures using OSHA-compliant hazard communication standards .

    Advanced: How can researchers resolve contradictory data regarding solvent effects on this compound’s reactivity?

    Methodological Answer:
    Contradictions in solvent polarity effects (e.g., THF vs. DMF) require:

    • Controlled replication : Repeat experiments with standardized solvent grades and moisture levels .
    • Statistical analysis : Apply ANOVA or t-tests to compare reaction yields under varying conditions .
    • Mechanistic studies : Use DFT calculations to model solvent interactions with transition states .
      Cross-reference findings with ECHA or NIST datasets to validate trends .

    Advanced: What computational models predict the environmental fate of this compound?

    Methodological Answer:

    • QSAR models : Estimate biodegradation rates and toxicity using descriptors like logP and molecular weight .
    • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
    • Fugacity modeling : Assess partitioning in air/water/soil compartments based on vapor pressure and solubility data .
      Validate predictions against experimental LC-MS/MS data from controlled biodegradation assays .

    Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?

    Methodological Answer:

    • Design of Experiments (DoE) : Vary factors (catalyst loading, temperature, solvent ratio) using a factorial design to identify optimal conditions .
    • In situ monitoring : Employ Raman spectroscopy to track reaction progress and intermediate formation .
    • Catalyst screening : Compare alkali metal hydroxides vs. phase-transfer catalysts (e.g., tetrabutylammonium bromide) for improved efficiency .
      Report outcomes with confidence intervals to quantify uncertainty in yield measurements .

    Advanced: What strategies mitigate byproduct formation during this compound synthesis?

    Methodological Answer:

    • Byproduct identification : Use GC-MS to detect alkyl halides or elimination products (e.g., alkenes) .
    • Reaction quenching : Introduce scavengers (e.g., silica gel) to adsorb excess ethyl bromide .
    • Kinetic control : Lower reaction temperatures (40–50°C) to favor SN2 mechanisms over elimination .
      Support conclusions with Hammett plots to correlate substituent effects with byproduct ratios .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.